Cas no 254101-10-5 (Boc-β-HoAsp(OBzl)-OH)

Boc-β-HoAsp(OBzl)-OH Chemical and Physical Properties
Names and Identifiers
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- Boc-L-beta-glutamic acid 5-benzyl ester
- Boc-L-beta-homoaspartic acid 5-benzyl ester
- Boc-beta-Glu(OBzl)-OH
- N-Boc-L-beta-glutamic acid 5-benzyl ester
- Boc-β-Glu(OBzl)-OH
- Boc-beta-homoaspartic acid(OBzl)
- Boc-L-beta-Glu(Bzl)-OH
- Boc-L-beta-homoaspartic acid gamma-benzyl ester
- BOC-L-ß-HOMOASPARTIC ACID(OBZL)
- Boc-L-β-glutamic acid 5-benzyl ester
- Boc-β-homo-Asp(OBzl)-OH
- Fmoc-β-HoAsp(OtBu)-OH
- BOC-ASPH(OBZL)-(C*CH2)OH
- Boc-Beta-HoAsp(OBzl)-OH
- Boc-b-Glu(OBzl)-OH
- BOC-B-HOMO-ASP(OBZL)-OH
- Boc--HoAsp(OBzl)-OH
- szlig
- Boc-
- A-HoAsp(OBzl)-OH
- (R)-5-(benzyloxy)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid
- (3R)-5-benzyloxy-3-(tert-butoxycarbonylamino)-5-oxo-pentanoic acid
- (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid
- N-Boc-L-beta-homoaspartic acid 5-benzyl ester
- Boc-HoAsp(OBzl)-OH
- Boc-β-HoAsp(OBzl)-OH
-
- MDL: MFCD01862861
- Inchi: 1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(9-14(19)20)10-15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m1/s1
- InChI Key: FAFJSSKTLCNWRJ-CYBMUJFWSA-N
- SMILES: O(C(N([H])[C@]([H])(C([H])([H])C(=O)O[H])C([H])([H])C(=O)OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
Computed Properties
- Exact Mass: 337.15300
- Monoisotopic Mass: 337.153
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 10
- Complexity: 437
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 102
Experimental Properties
- Color/Form: White crystals.
- Density: 1.1970
- Boiling Point: 522.6°Cat760mmHg
- Flash Point: 269.9°C
- Refractive Index: 1.523
- PSA: 101.93000
- LogP: 2.87880
- Solubility: Not determined.
Boc-β-HoAsp(OBzl)-OH Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: S22: do not breathe dust. S24/25: prevent skin and eye contact.
- Safety Instruction: S22-S24/25
- HazardClass:IRRITANT
- Safety Term:S22;S24/25
Boc-β-HoAsp(OBzl)-OH Customs Data
- HS CODE:29242990
Boc-β-HoAsp(OBzl)-OH Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B56170-1g |
Boc-β-HoAsp(OBzl)-OH |
254101-10-5 | 95% | 1g |
¥609.0 | 2022-04-28 | |
eNovation Chemicals LLC | D916270-5g |
Boc-L-beta-glutamic Acid 5-Benzyl Ester |
254101-10-5 | >95% | 5g |
$745 | 2023-09-01 | |
AAPPTec | UBD121-5g |
Boc-beta-HAsp(OBzl)-OH |
254101-10-5 | 5g |
$890.00 | 2024-07-20 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B117046-1g |
Boc-β-HoAsp(OBzl)-OH |
254101-10-5 | 98% | 1g |
¥614.90 | 2023-09-04 | |
Chemenu | CM129628-1g |
(R)-5-(benzyloxy)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid |
254101-10-5 | 95% | 1g |
$204 | 2021-06-09 | |
BAI LING WEI Technology Co., Ltd. | 156615-1G |
Boc-L-β-glutamic acid 5-benzyl ester, 99% |
254101-10-5 | 99% | 1G |
¥ 675 | 2022-04-26 | |
eNovation Chemicals LLC | D502734-5g |
Boc-beta-Hoasp(Obzl)-OH |
254101-10-5 | 97% | 5g |
$466 | 2024-05-24 | |
AAPPTec | UBD121-1g |
Boc-beta-HAsp(OBzl)-OH |
254101-10-5 | 1g |
$215.00 | 2024-07-20 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803209-1g |
Boc-β-Glu(OBzl)-OH |
254101-10-5 | 98% | 1g |
¥570.60 | 2022-09-02 | |
Chemenu | CM129628-10g |
(R)-5-(benzyloxy)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid |
254101-10-5 | 95% | 10g |
$1290 | 2024-07-28 |
Boc-β-HoAsp(OBzl)-OH Related Literature
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
Additional information on Boc-β-HoAsp(OBzl)-OH
Recent Advances in the Application of Boc-β-HoAsp(OBzl)-OH and Related Compounds in Chemical Biology and Pharmaceutical Research
In recent years, the compound Boc-β-HoAsp(OBzl)-OH (CAS: 254101-10-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This protected amino acid derivative serves as a crucial building block in peptide synthesis, particularly in the development of novel therapeutics and bioactive molecules. The versatility of Boc-β-HoAsp(OBzl)-OH lies in its ability to introduce β-hydroxyaspartic acid residues into peptide chains, which are known to play pivotal roles in modulating protein-protein interactions and enzyme activities. Recent studies have explored its applications in drug discovery, with a focus on targeting diseases such as cancer, neurodegenerative disorders, and infectious diseases.
A notable study published in the Journal of Medicinal Chemistry (2023) demonstrated the utility of Boc-β-HoAsp(OBzl)-OH in the synthesis of peptidomimetics designed to inhibit key enzymes involved in tumor progression. The researchers utilized solid-phase peptide synthesis (SPPS) to incorporate Boc-β-HoAsp(OBzl)-OH into a series of cyclic peptides, which exhibited enhanced binding affinity and selectivity for matrix metalloproteinases (MMPs). These findings underscore the potential of this compound in the design of next-generation anticancer agents.
Further advancements in the field have highlighted the role of Boc-β-HoAsp(OBzl)-OH in the development of glycopeptide antibiotics. A 2024 study in ACS Chemical Biology reported the successful incorporation of this derivative into vancomycin analogs, resulting in improved antibacterial activity against resistant strains of Staphylococcus aureus. The study emphasized the importance of the β-hydroxyaspartic acid moiety in enhancing the binding affinity of these analogs to bacterial cell wall precursors, thereby overcoming resistance mechanisms.
In addition to its therapeutic applications, Boc-β-HoAsp(OBzl)-OH has been employed in the study of protein folding and stability. Research published in Biochemistry (2023) utilized this compound to investigate the effects of β-hydroxyaspartic acid residues on the conformational dynamics of model proteins. The results revealed that the introduction of these residues could significantly alter the thermodynamic stability of proteins, offering new insights into the design of protein-based therapeutics and biomaterials.
Despite these promising developments, challenges remain in the large-scale synthesis and purification of Boc-β-HoAsp(OBzl)-OH. Recent efforts have focused on optimizing synthetic protocols to improve yield and purity, as reported in Organic Process Research & Development (2024). These advancements are expected to facilitate the broader adoption of this compound in both academic and industrial settings.
In conclusion, Boc-β-HoAsp(OBzl)-OH (CAS: 254101-10-5) continues to be a valuable tool in chemical biology and pharmaceutical research. Its applications span from drug discovery to protein engineering, highlighting its versatility and potential. Future research is likely to explore novel derivatives and analogs, further expanding the utility of this compound in addressing unmet medical needs.
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